Ethyl 3-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
CAS No.:
Cat. No.: VC15931615
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO4 |
|---|---|
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | ethyl 3-hydroxy-8-methyl-2-oxo-1H-quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C13H13NO4/c1-3-18-13(17)9-8-6-4-5-7(2)10(8)14-12(16)11(9)15/h4-6,15H,3H2,1-2H3,(H,14,16) |
| Standard InChI Key | RMPQIJARYNBGCS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)NC2=C(C=CC=C12)C)O |
Introduction
Synthesis
Ethyl 3-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate can be synthesized through multi-step organic reactions involving quinoline derivatives. A typical synthetic route includes:
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Starting with a quinoline precursor, such as ethyl 2-oxoquinoline-3-carboxylate.
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Alkylation or acylation reactions to introduce the methyl group at position 8.
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Hydroxylation to add the hydroxy group at position 3.
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Esterification to form the ethyl ester group at position 4.
Each step requires careful control of reaction conditions (e.g., temperature, catalysts) to ensure high yield and purity.
Medicinal Chemistry
Quinoline derivatives, including ethyl 3-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, are extensively explored for their pharmacological activities:
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Anticancer Activity: Quinoline derivatives have shown promise as inhibitors of cancer cell growth by interfering with DNA synthesis or signaling pathways .
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Antimicrobial Properties: Many related compounds exhibit antibacterial or antifungal effects due to their ability to disrupt microbial enzymes .
Material Science
The compound's quinoline backbone makes it suitable for use in optoelectronic materials or as precursors in dye synthesis.
Biological Activity
Studies on related dihydroquinolines suggest that this compound may exhibit:
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Antioxidant properties due to the hydroxy group.
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Enzyme inhibition potential via interactions with active sites in proteins.
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Cytotoxic effects on cancer cells through apoptosis induction pathways .
Structural Insights
Crystallographic studies reveal that dihydroquinolines often adopt planar conformations due to aromaticity in the quinoline ring system. Substituents like the hydroxy group can engage in hydrogen bonding, stabilizing molecular packing in solid-state structures .
Derivative Development
Modifications of the ester or ketone groups can lead to derivatives with enhanced solubility or bioavailability, making them more suitable for pharmaceutical applications .
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